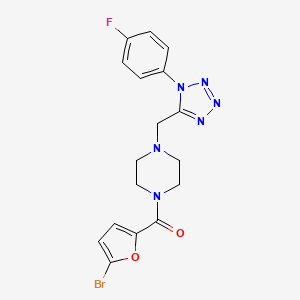

(5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures, including furan, tetrazole, and piperazine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide.

Synthesis of the Tetrazole Ring: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones.

Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of furanones.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted furan derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound's structure features a furan ring, a piperazine moiety, and a tetrazole group, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Various methodologies have been reported for synthesizing similar compounds, which may serve as a reference for developing this specific structure.

Example Synthesis Pathway

- Starting Materials : 5-bromofuran-2-carbaldehyde and appropriate piperazine derivatives.

- Reagents : Sodium hydroxide, various halogenated compounds.

- Conditions : Reflux in organic solvents like ethanol or dimethylformamide.

The successful synthesis of such compounds often requires careful optimization of reaction conditions to achieve high yields and purity.

Antimicrobial Properties

Research indicates that derivatives of bromofuran compounds exhibit significant antimicrobial activity. The synthesized compound has been evaluated against various strains of bacteria, including those from the Enterobacteriaceae family. Studies have shown that the compound demonstrates inhibitory effects on bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Potential

The structural components of the compound suggest possible interactions with biological targets involved in cancer proliferation. Preliminary studies indicate that similar compounds may inhibit key enzymes or pathways associated with tumor growth. For instance, tetrazole derivatives are often explored for their ability to modulate enzyme activity related to cancer progression .

Neuropharmacological Effects

Compounds containing piperazine rings are frequently investigated for their neuropharmacological properties. The potential anxiolytic or antidepressant effects of such derivatives have been documented, warranting further exploration into the specific effects of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone on neurological disorders.

Case Study 1: Antibacterial Activity

In a study published in Voprosy khimii i khimicheskoi tekhnologii, researchers synthesized several derivatives of 5-bromofuran and tested their antibacterial efficacy against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the therapeutic potential of these compounds in treating bacterial infections .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of related furan-based compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of specific apoptotic pathways, suggesting that this compound could similarly affect cancer cells .

Mecanismo De Acción

The mechanism of action of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors by mimicking the carboxylate group. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- (5-bromofuran-2-yl)(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- (5-bromofuran-2-yl)(4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly influence the biological activity and metabolic stability of a compound, often enhancing its potency and selectivity.

Actividad Biológica

The compound (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of the compound can be described as follows:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms.

Antimicrobial Activity

Research has indicated that compounds containing furan and tetrazole rings exhibit significant antimicrobial properties. For instance, a study on related furan derivatives demonstrated moderate to good antibacterial activity against various pathogens, including Legionella pneumophila and Staphylococcus aureus . The presence of the bromine atom in the furan ring may enhance these effects through increased lipophilicity or by acting as a halogen bond donor.

Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer potential. The incorporation of piperazine and tetrazole moieties has been linked to the inhibition of cancer cell proliferation in various in vitro studies. For example, derivatives with similar structural motifs have shown promising results against breast and prostate cancer cell lines .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant activities, making them candidates for further investigation in neuropharmacology . The specific interactions of this compound with neurotransmitter systems remain to be elucidated but warrant further exploration.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may act through:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Efficacy : In a study examining the efficacy of furan derivatives against E. coli, compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .

- Cancer Cell Inhibition : A derivative similar to the target compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer properties .

Summary of Findings

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN6O2/c18-15-6-5-14(27-15)17(26)24-9-7-23(8-10-24)11-16-20-21-22-25(16)13-3-1-12(19)2-4-13/h1-6H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIOLPAGQNWMAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.